molecular formula C18H21F2NO2S B2993134 N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 616214-64-3

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2993134
CAS No.: 616214-64-3
M. Wt: 353.43
InChI Key: CNBGURNJHFODHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique structure that includes a difluoromethylsulfanyl group attached to a phenyl ring, and a bicycloheptane carboxamide moiety

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the difluoromethylsulfanyl group: This can be achieved by reacting a suitable phenyl precursor with difluoromethylthiolating agents under controlled conditions.

    Construction of the bicycloheptane core: This involves cyclization reactions, often using Diels-Alder reactions or other cycloaddition methods.

    Coupling of the two moieties: The final step involves coupling the difluoromethylsulfanyl phenyl group with the bicycloheptane carboxamide under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the bicycloheptane moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the difluoromethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylsulfanyl group can form strong interactions with active sites, while the bicycloheptane moiety provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
  • N-{4-[(methylsulfanyl)phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Uniqueness

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties compared to similar compounds. This can result in different reactivity and interaction profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2NO2S/c1-16(2)17(3)8-9-18(16,10-13(17)22)14(23)21-11-4-6-12(7-5-11)24-15(19)20/h4-7,15H,8-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBGURNJHFODHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)SC(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.